molecular formula C19H23N3O2 B2480635 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 941883-44-9

6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2480635
CAS No.: 941883-44-9
M. Wt: 325.412
InChI Key: MRDDKJIPHXKEBL-UHFFFAOYSA-N
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Description

6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the piperidine and dimethylphenyl groups in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Piperidine Group: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine ring.

    Attachment of the Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the dimethylphenyl group to the pyridazinone core.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyridazinone derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: It could be investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Piperidine-Containing Compounds: Molecules that include the piperidine ring in their structure.

    Dimethylphenyl-Substituted Compounds: Compounds with dimethylphenyl groups attached to various cores.

Uniqueness

6-(2,4-dimethylphenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to the specific combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14-6-7-16(15(2)12-14)17-8-9-18(23)22(20-17)13-19(24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDDKJIPHXKEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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